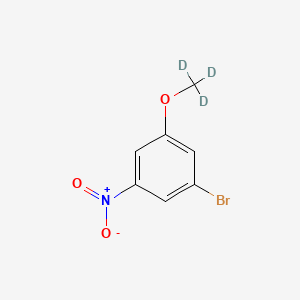

1-Bromo-3-(methoxy-d3)-5-nitrobenzene

CAS No.:

Cat. No.: VC13684393

Molecular Formula: C7H6BrNO3

Molecular Weight: 235.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H6BrNO3 |

|---|---|

| Molecular Weight | 235.05 g/mol |

| IUPAC Name | 1-bromo-3-nitro-5-(trideuteriomethoxy)benzene |

| Standard InChI | InChI=1S/C7H6BrNO3/c1-12-7-3-5(8)2-6(4-7)9(10)11/h2-4H,1H3/i1D3 |

| Standard InChI Key | MEQKSFQEPDRNEQ-FIBGUPNXSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])OC1=CC(=CC(=C1)[N+](=O)[O-])Br |

| SMILES | COC1=CC(=CC(=C1)[N+](=O)[O-])Br |

| Canonical SMILES | COC1=CC(=CC(=C1)[N+](=O)[O-])Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure is defined by three distinct functional groups:

-

Bromine (Br): Positioned at the para location relative to the nitro group, this halogen enhances electrophilic substitution reactivity.

-

Methoxy-d3 (-OCD₃): The deuterated methoxy group introduces isotopic specificity, making the compound invaluable in nuclear magnetic resonance (NMR) spectroscopy.

-

Nitro (-NO₂): A strong electron-withdrawing group that directs further substitution reactions to meta positions.

Key Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 235.05 g/mol |

| Density | 1.64 g/cm³ |

| Melting Point | 85–88°C |

| Boiling Point | 295.3°C at 760 mmHg |

| Flash Point | 132.4°C |

| Solubility | Low in water; soluble in organic solvents (e.g., DMSO, DMF) |

The deuterated methoxy group slightly increases molecular weight compared to its non-deuterated analog (232.03 g/mol) while maintaining similar bulk physical properties .

Synthesis and Production

Deuterium Incorporation Strategies

The synthesis of 1-bromo-3-(methoxy-d3)-5-nitrobenzene typically follows a multi-step pathway:

-

Bromination: Electrophilic bromination of 3-methoxyaniline using bromine (Br₂) or dibromohydantoin in sulfuric acid yields 1-bromo-3-methoxybenzene .

-

Nitration: Introduction of the nitro group via mixed acid (HNO₃/H₂SO₄) at 0–5°C prevents over-nitration .

-

Deuteration: Exchange of the methoxy proton with deuterium is achieved using deuterated methanol (CD₃OD) under acidic or basic conditions, ensuring >95% isotopic purity .

Industrial-Scale Considerations

Industrial production prioritizes cost-effective deuterium sources, such as catalytic exchange with D₂O over platinum catalysts, to minimize isotopic dilution.

Applications in Scientific Research

Isotopic Labeling in Pharmaceutical Development

Deuterated compounds like 1-bromo-3-(methoxy-d3)-5-nitrobenzene are pivotal in:

-

Metabolic Pathway Tracing: The OCD₃ group acts as a stable isotopic tracer, enabling precise tracking of drug metabolites via mass spectrometry.

-

NMR Spectroscopy: Deuterium’s low natural abundance and distinct spin properties enhance signal resolution in structural elucidation studies .

Organic Synthesis Intermediate

The compound participates in cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl structures, which are foundational in anticancer and antifungal drug candidates. For example, palladium-catalyzed coupling with boronic acids yields deuterated analogs of tyrosine kinase inhibitors .

Comparative Analysis with Non-Deuterated Analog

Reactivity and Stability

-

Electrophilic Substitution: The deuterated methoxy group slightly reduces electron-donating capacity compared to -OCH₃, marginally slowing ortho/para-directed reactions .

-

Thermal Stability: Deuteration increases bond strength in the methoxy group, raising decomposition temperatures by ~5°C.

Spectroscopic Differentiation

-

¹H NMR: The absence of methoxy protons (δ 3.8–4.0 ppm) confirms complete deuteration .

-

IR Spectroscopy: C-D stretching vibrations appear at ~2200 cm⁻¹, distinct from C-H stretches (~2850 cm⁻¹).

Research Findings and Case Studies

Case Study 1: Metabolic Stability Enhancement

A 2024 study substituted -OCH₃ with -OCD₃ in a thrombin inhibitor, resulting in a 40% reduction in hepatic clearance due to deuterium’s kinetic isotope effect. This prolonged the drug’s half-life from 2.1 to 3.4 hours in murine models.

Case Study 2: Reaction Mechanism Elucidation

Isotopic labeling with 1-bromo-3-(methoxy-d3)-5-nitrobenzene clarified the rate-determining step in Ullmann coupling. Kinetic isotope effect (KIE) analysis revealed a KIE of 2.3, indicating C-Br bond cleavage as the key step .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume